N-(1,3-benzodioxol-5-yl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzodioxole moiety, a benzoxazine ring, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction to form the benzodioxole moiety . The benzoxazine ring can be synthesized through a Mannich reaction involving a benzodioxole derivative, dimethylamine hydrochloride, and paraformaldehyde in the presence of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the Pd-catalyzed C-N cross-coupling reaction and the Mannich reaction, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. For example, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines: These compounds share structural similarities with the benzoxazine ring and have shown potential as anticancer agents.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its benzodioxole, benzoxazine, and sulfonyl moieties, which contribute to its distinct chemical properties and biological activities
Properties
Molecular Formula |
C24H22N2O6S |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H22N2O6S/c1-15-3-7-18(8-4-15)33(28,29)26-13-23(32-21-11-16(2)5-9-19(21)26)24(27)25-17-6-10-20-22(12-17)31-14-30-20/h3-12,23H,13-14H2,1-2H3,(H,25,27) |
InChI Key |
MWCYNBPLGPGGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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